1-{(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone
CAS No.:
Cat. No.: VC13537537
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O2 |
|---|---|
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | 1-[(3R)-3-[2-hydroxyethyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C11H22N2O2/c1-9(2)13(6-7-14)11-4-5-12(8-11)10(3)15/h9,11,14H,4-8H2,1-3H3/t11-/m1/s1 |
| Standard InChI Key | GVLRIJRSHPBDMX-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)N(CCO)[C@@H]1CCN(C1)C(=O)C |
| SMILES | CC(C)N(CCO)C1CCN(C1)C(=O)C |
| Canonical SMILES | CC(C)N(CCO)C1CCN(C1)C(=O)C |
Introduction
Molecular Structure and Stereochemical Features
The compound features a pyrrolidine ring substituted at the 3-position with an isopropylamino group and a 2-hydroxyethyl side chain, while the 1-position is acetylated (ethanone group). The stereochemistry at the 3-position is specified as R-configuration, which critically influences its biological activity and intermolecular interactions .
Structural Analysis
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Pyrrolidine core: The five-membered saturated ring provides conformational rigidity, enhancing binding affinity to biological targets.
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Isopropylamino group: Introduces steric bulk and basicity, potentially facilitating interactions with acidic residues in enzymes or receptors .
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2-Hydroxyethyl substituent: The hydroxyl group enhances solubility in polar solvents and enables hydrogen bonding, a key feature for pharmacokinetic optimization .
Physicochemical Properties
Predicted and experimental data for analogous compounds provide insights into the properties of this molecule:
The hydroxyl group (pKa ~14.9) remains predominantly protonated under physiological conditions, while the tertiary amine (pKa ~9.2) exists in a mixed protonation state at pH 7.4, influencing membrane permeability .
Synthetic Routes and Methodologies
Key Synthetic Strategies
The synthesis typically involves multi-step sequences leveraging enantioselective catalysis and protective group strategies:
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Pyrrolidine Ring Formation:
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Introduction of Isopropylamino Group:
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Hydroxyethyl Functionalization:
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Acetylation at the 1-Position:
Representative Procedure (Adapted from and )
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Starting Material: (R)-3-Aminopyrrolidine (1.0 equiv) dissolved in dichloromethane.
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Isopropylamine Coupling: Add isopropyl isocyanate (1.2 equiv) and stir at 25°C for 12 h.
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Hydroxyethyl Introduction: React intermediate with ethylene oxide (1.5 equiv) in THF at 0°C, followed by warming to room temperature.
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Acetylation: Treat with acetyl chloride (1.1 equiv) and triethylamine (2.0 equiv) in DCM.
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Purification: Column chromatography (EtOAc/petroleum ether, 3:7) yields the title compound as a colorless oil .
Challenges and Future Directions
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Stereochemical Purity: Scalable enantioselective synthesis remains a hurdle; biocatalytic approaches using transaminases warrant exploration.
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Solubility Optimization: Pro-drug strategies (e.g., phosphate esters) could improve aqueous solubility for in vivo studies.
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Target Identification: High-throughput screening against GPCR libraries is needed to elucidate precise biological targets.
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